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Compound of Interest

Compound Name: 2-Methylmorpholine hydrochloride
CAS No.: 59229-57-1
Cat. No.: B1592565
Get Quote
. J

The Chiral Morpholine Scaffold in Drug Discovery

Executive Summary

(S)-2-Methylmorpholine hydrochloride is a high-value chiral building block used extensively
in modern medicinal chemistry. While the morpholine ring itself is a "privileged structure" known
for improving drug solubility and metabolic stability, the introduction of the C2-methyl group
adds a critical layer of stereochemical complexity. This guide details the physiochemical logic,
synthetic pathways, and handling protocols required to utilize this reagent effectively in lead
optimization.

Part 1: Chemical Identity & Physiochemical
Profile[1]

The hydrochloride salt (CAS 163269-30-5) is the preferred storage form due to the volatility
and oxidative instability of the free base.
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Property Specification

Chemical Name (2S)-2-Methylmorpholine hydrochloride

CAS Number 163269-30-5 (Salt); 74572-13-7 (Free Base)

Molecular Formula CsH1iNO[1][2][3][4][5] - HCI

Molecular Weight 137.61 g/mol

Appearance White to off-white crystalline solid

Chirality (S)-Enantiomer (derived from L-Alanine pool)

Solubility High in Water, Methanol, DMSO; Low in Et20,
Hexanes

Hygroscopicity High (Deliquescent)

The "Methyl Effect”: Why C2-Substitution Matters

In drug design, replacing a standard morpholine with (S)-2-methylmorpholine serves three
specific mechanistic functions:

» Conformational Locking: The methyl group prefers the equatorial position to minimize 1,3-
diaxial interactions, locking the morpholine ring into a specific chair conformation. This
reduces the entropic penalty upon binding to a protein target.

o Metabolic Blocking: The C2 position of morpholine is a "soft spot" for metabolic oxidation
(CYP450-mediated). Methyl substitution sterically hinders this site, prolonging half-life (

).

o Chiral Discrimination: The (S)-methyl group can exploit specific hydrophobic pockets in the
target receptor that the achiral parent morpholine cannot access.

Logic Diagram: The Pharmacophore Strategy
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Figure 1. Mechanistic advantages of incorporating the (S)-2-methylmorpholine moiety into drug
scaffolds.

Part 2: Synthesis & Manufacturing Routes[1]

The synthesis of (S)-2-methylmorpholine typically relies on the "Chiral Pool" approach, utilizing
L-Alanine or L-Alaninol as the starting material to guarantee high enantiomeric excess (ee%).

The L-Alaninol Cyclization Route (Standard Lab
Protocol)

This route is preferred for its reliability and preservation of chirality.

Reaction Scheme:

o Acylation: L-Alaninol reacts with Chloroacetyl chloride.

o Cyclization: Base-induced intramolecular substitution forms the lactam (morpholin-3-one).
e Reduction: The lactam is reduced (e.g., with LAH or BH3) to the amine.

» Salt Formation: Treatment with HCI gas/dioxane precipitates the stable salt.

Detailed Experimental Protocol

Note: This protocol describes the conversion to the free base and subsequent salt formation.
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Step 1: Acylation

Charge a flask with L-Alaninol (1.0 eq) and DCM (10 vol). Cool to 0°C.

Add Triethylamine (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq).

Stir at 0°C for 2h, then warm to RT.

Quench with water, separate organic layer, dry over Na2SOa, and concentrate to yield the
chloro-amide intermediate.

Step 2: Cyclization (Lactam Formation)

Dissolve the intermediate in THF.

Slowly add NaH (60% dispersion, 1.5 eq) at 0°C (Hydrogen gas evolution!).

Stir at RT for 4-6h until TLC shows consumption of starting material.

Workup: Quench with sat. NH4Cl, extract with EtOAc.

Step 3: Reduction & Salt Formation

» Dissolve the cyclic lactam in anhydrous THF.

e Add LiAlH4 (2.0 eq) carefully at 0°C. Reflux for 12h.

o Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).
 Filter the granular precipitate. The filtrate contains (S)-2-methylmorpholine (free base).

o Salt Precipitation: Add 4M HCI in Dioxane (1.5 eq) to the filtrate. The white solid (CAS
163269-30-5) precipitates immediately. Filter and dry under vacuum.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic pathway from L-Alaninol to the target hydrochloride salt.
Part 3: Handling, Stability & Quality Control
Handling the Hydrochloride Salt

The HCI salt is significantly more stable than the free base but requires specific handling:
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e Hygroscopicity: It is deliquescent. Weighing must be done quickly, or in a glovebox for
precision work.

o Storage: Store at 2—8°C under Argon or Nitrogen.

e Free-Basing (In-Situ): For nucleophilic substitution reactions (e.g., S_NAr), do not use the
salt directly.

o Protocol: Suspend the HCI salt in the reaction solvent (e.g., DMF, CHsCN). Add 2.0-3.0
equivalents of DIPEA or K2COs. Stir for 15 mins before adding the electrophile.

Quality Control: Determining Enantiomeric Purity

Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

Method A: Chiral HPLC (Direct)[6][7]

Column: Chiralpak 1G-3 or IC (Polysaccharide-based).

Mobile Phase: Hexane : EtOH : Diethylamine (90:10:0.1).

Detection: UV 210 nm (Low absorption, high concentration required) or Refractive Index (RI).

Target: ee% > 98%.

Method B: Mosher's Amide Derivatization (NMR)

e React a small sample of the free base with (R)-(-)-MTPA-CI.
e Analyze 'H NMR or °F NMR.

e The diastereomeric methyl doublets will appear at distinct chemical shifts, allowing
integration to calculate ee%.

Part 4: Applications in Drug Discovery
Kinase Inhibitors (PISBK/ImMTOR)
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Morpholines are classic hinge-binders in kinase inhibitors. The (S)-methyl variant is often
employed to fine-tune selectivity between lipid kinases (PI3K) and protein kinases.

e Mechanism:[6][8] The oxygen atom of the morpholine accepts a hydrogen bond from the
kinase hinge region. The (S)-methyl group projects into a hydrophobic sub-pocket (e.g., near
the gatekeeper residue), improving selectivity over the achiral analog.

Receptor Antagonists (NK1, GPCRs)

In Neurokinin-1 (NK1) antagonists, the morpholine ring serves as a core scaffold. The chirality
dictates the puckering of the ring, which aligns the pendant groups (benzyl/phenyl) into the
correct pharmacophore orientation for receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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